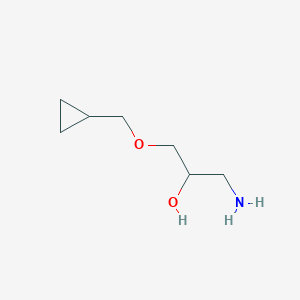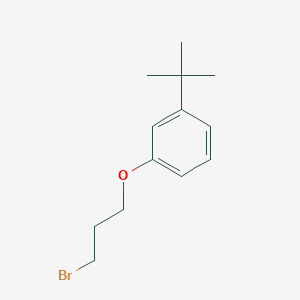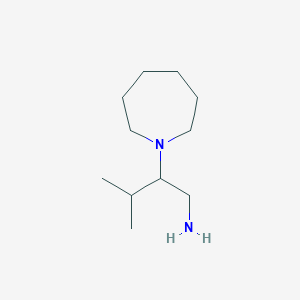
4-(2-Hydroxypropanoyl)benzonitrile
説明
4-(2-Hydroxypropanoyl)benzonitrile is a chemical compound with the molecular formula C10H9NO2. It is also known by its CAS number 1266343-99-0. The compound is related to benzonitrile, a versatile chemical that plays key roles in the synthesis of various compounds .
Synthesis Analysis
The synthesis of benzonitriles, including 4-(2-Hydroxypropanoyl)benzonitrile, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making this an efficient and environmentally friendly method to access benzonitriles .
Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxypropanoyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .
Chemical Reactions Analysis
Benzonitrile, a related compound, is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Hydroxypropanoyl)benzonitrile include its molecular weight, which is 175.18 g/mol. More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, can be found on chemical databases .
科学的研究の応用
Photopolymerization and Material Sciences
A novel compound with a chromophore group linked to the aminoxyl function demonstrates significant advancements in photopolymerization technologies. This compound decomposes under UV irradiation to generate alkyl and nitroxide radicals, showcasing potential in creating advanced materials with specific photophysical or photochemical properties. Such developments highlight the chemical's application in designing materials with tailored properties for various industrial applications, including coatings and adhesives (Guillaneuf et al., 2010).
Agriculture and Pest Management
Hydroxamic acids, derived from structures similar to 4-(2-Hydroxypropanoyl)benzonitrile, play a crucial role in the defense mechanisms of cereals against pests and diseases. Their effectiveness in deterring insects, fungi, and bacteria, along with their role in herbicide detoxification and allelopathic effects, suggests significant agricultural applications. These substances could be leveraged to develop more effective crop protection strategies, minimizing reliance on synthetic pesticides and enhancing sustainable farming practices (Niemeyer, 1988).
Dermatological Applications
Research into nonsteroidal androgen receptor antagonists, such as specific benzonitrile derivatives, indicates potential applications in dermatology, particularly for sebum control and the treatment of androgenetic alopecia. These compounds' potency, selectivity, and in vivo activity, combined with their rapid systemic metabolism, suggest a promising approach to managing conditions related to androgen effects on the skin without significant systemic side effects. The absence of phototoxicity further underscores their suitability for topical applications in dermatology (Li et al., 2008).
Energy Storage and Conversion
The use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high-voltage lithium-ion batteries exemplifies the chemical's role in enhancing energy storage technologies. This compound significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, indicating its utility in developing more efficient and durable batteries. Such advancements are vital for the transition to renewable energy sources and the improvement of electric vehicles' performance (Huang et al., 2014).
Corrosion Inhibition
Benzonitrile derivatives demonstrate exceptional efficiency as corrosion inhibitors for mild steel in acidic environments. Their adsorption characteristics and the protective film formation on metal surfaces suggest their applicability in protecting industrial equipment and infrastructure against corrosion. This property is particularly relevant for industries where acid media are prevalent, offering a means to extend the lifespan of metal components and reduce maintenance costs (Chaouiki et al., 2018).
将来の方向性
In view of the synthetic value and inspired by the growing demand for developing new benzannulation strategies to diversify substituted benzonitriles, future research could focus on the synthesis of substituted benzonitriles via amino-catalyzed regioselective [3+3] benzannulation of enals and 4-arylsulfonyl-2-butenenitriles .
特性
IUPAC Name |
4-(2-hydroxypropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)10(13)9-4-2-8(6-11)3-5-9/h2-5,7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKRIPEEDZFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxypropanoyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)

![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)

![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)
